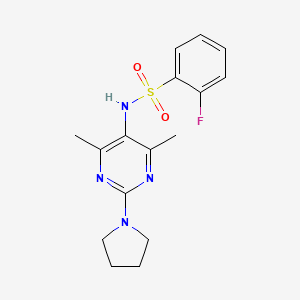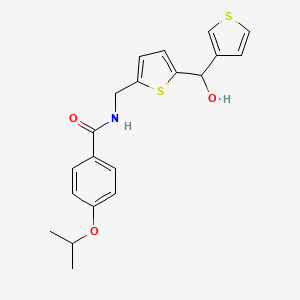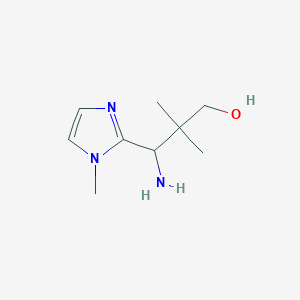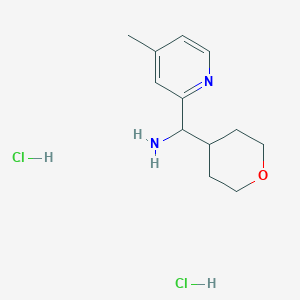
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide, also known as PF-06463922, is a novel and potent inhibitor of the protein kinase called c-Met. This protein is involved in various cellular processes, including cell growth, differentiation, and survival. The overexpression of c-Met has been linked to the development and progression of several types of cancer, making it an attractive target for cancer therapy.
Scientific Research Applications
Optical Sensors and Medicinal Applications
Pyrimidine derivatives, including compounds like N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-fluorobenzenesulfonamide, are notable for their significant presence in organic chemistry due to their heteroatom-containing structures. These compounds, especially pyrimidine derivatives, have found extensive applications as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. Beyond their use in optical sensors, pyrimidine derivatives have a range of biological and medicinal applications, highlighting their versatility in scientific research (Jindal & Kaur, 2021).
Hybrid Catalysts and Synthetic Applications
The pyranopyrimidine core, closely related to pyrimidine derivatives, plays a crucial role in the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research has shown that 5H-pyrano[2,3-d]pyrimidine scaffolds are highly applicable in various fields, with recent investigations focusing on their synthesis using diversified hybrid catalysts. These include organocatalysts, metal catalysts, and nanocatalysts, among others. Such studies underline the importance of pyrimidine and related compounds in the development of lead molecules, showcasing the potential for future research and applications in drug development (Parmar, Vala, & Patel, 2023).
Aminobenzenesulfonamide Derivatives and Pharmaceutical Industry
The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, including those similar to the chemical structure , have been extensively studied. These compounds are recognized for their potential in the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, demonstrating the significance of such derivatives in organic syntheses and the pharmaceutical industry. The research highlights the versatility and value of aminobenzenesulfonamide derivatives, indicating a wide array of potential applications in medicinal chemistry and drug development (Kaneda, 2020).
Fluorinated Pyrimidines in Cancer Treatment
Developments in fluorine chemistry have significantly contributed to the precise use of fluorinated pyrimidines to treat cancer. The most widely used fluorinated pyrimidine, 5-fluorouracil (5-FU), is employed in treating over 2 million cancer patients annually. Research encompasses methods for 5-FU synthesis, including the incorporation of radioactive and stable isotopes to study its metabolism and biodistribution. This body of work has led to new insights into how fluorinated pyrimidines perturb nucleic acid structure and dynamics, offering pathways for the more precise use of such compounds in cancer treatment, highlighting the ongoing evolution in personalized medicine (Gmeiner, 2020).
properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-11-15(12(2)19-16(18-11)21-9-5-6-10-21)20-24(22,23)14-8-4-3-7-13(14)17/h3-4,7-8,20H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDOIEGJCIUOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670847.png)

![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[2-(difluoromethylsulfonyl)phenyl]methanone](/img/structure/B2670854.png)
![2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2670855.png)
![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)




![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2670863.png)


![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2670870.png)